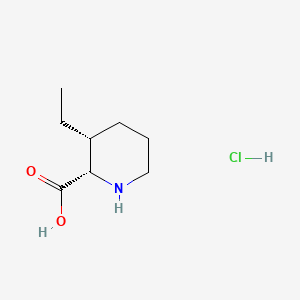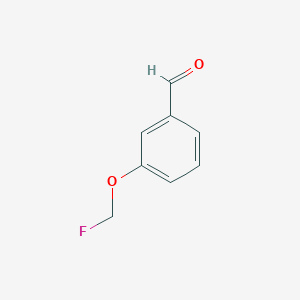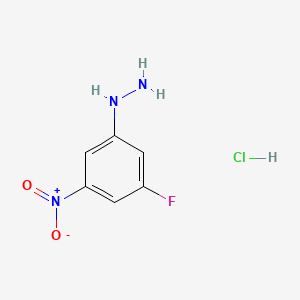
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6ClFN3O2. This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 5-position on the phenyl ring, along with a hydrazine group. It is commonly used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride typically involves the nitration of 3-fluoroaniline followed by the reduction of the nitro group to an amino group. The amino group is then converted to a hydrazine group through a series of reactions. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product in high yield and purity. The reaction conditions are optimized to ensure maximum efficiency and safety.
化学反応の分析
Types of Reactions: (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
科学的研究の応用
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
類似化合物との比較
- (3-Nitrophenyl)hydrazine hydrochloride
- (3-Fluorophenyl)hydrazine hydrochloride
- (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride
Comparison: (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, (3-Nitrophenyl)hydrazine hydrochloride lacks the fluorine atom, which affects its reactivity in substitution reactions. Similarly, (3-Fluorophenyl)hydrazine hydrochloride does not have the nitro group, which influences its redox properties.
特性
分子式 |
C6H7ClFN3O2 |
|---|---|
分子量 |
207.59 g/mol |
IUPAC名 |
(3-fluoro-5-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FN3O2.ClH/c7-4-1-5(9-8)3-6(2-4)10(11)12;/h1-3,9H,8H2;1H |
InChIキー |
SIHOWDYWPYFXOA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



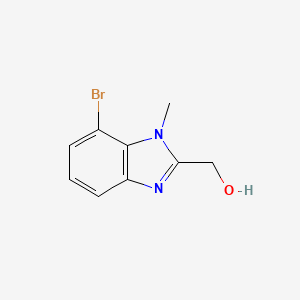

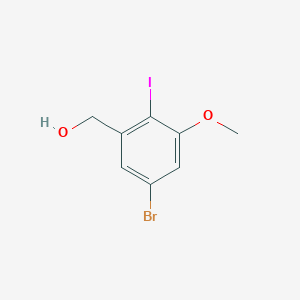
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)



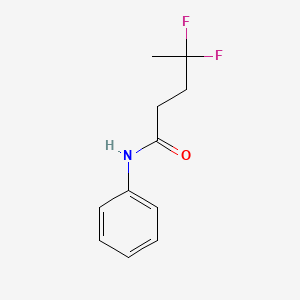
![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
